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Compound of Interest

Compound Name: Vegfr-2-IN-42

Cat. No.: B12368819 Get Quote

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor

growth and metastasis. This guide provides a comparative analysis of a novel VEGFR-2

inhibitor, identified in recent literature as "compound 42," against established type II VEGFR-2

inhibitors. Due to the prevalence of the designation "compound 42" in scientific publications for

different molecules, this report synthesizes the available data on a potent dual VEGFR-2/c-Met

inhibitor referenced as compound 42, which we will refer to as Vegfr-2-IN-42 for clarity.

This guide is intended for researchers, scientists, and professionals in drug development,

offering a concise yet comprehensive overview of the efficacy, selectivity, and experimental

validation of this novel inhibitor in comparison to well-known counterparts.

Quantitative Efficacy and Selectivity
To provide a clear comparison of inhibitory potency, the following table summarizes the half-

maximal inhibitory concentration (IC50) values of Vegfr-2-IN-42 and other prominent type II

VEGFR-2 inhibitors. Lower IC50 values are indicative of higher potency.
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Inhibitor
VEGFR-2 IC50
(nM)

c-Met IC50
(nM)

Other Kinase
Targets (IC50
in nM)

Reference

Vegfr-2-IN-42

(Compound 42)
55 -

Flt-3 (2.15),

PDGFR-β, c-Kit
[1]

Axitinib 0.2 >1000

PDGFRβ (1.6),

c-Kit (1.7), Flt-3

(2.2)

Cabozantinib 0.035 1.3
c-Kit (4.6), Flt-3

(11.3), AXL (7)

Regorafenib 4.2 127

c-Kit (7),

PDGFRβ (22),

RAF1 (28)

Note: Data for established inhibitors is compiled from various public sources and may show

slight variations between different assays and experimental conditions.

Mechanism of Action: Type II Inhibition of VEGFR-2
Type II inhibitors, including the compounds compared in this guide, target the inactive "DFG-

out" conformation of the kinase domain. This specific binding mode, where the aspartate-

phenylalanine-glycine (DFG) motif is flipped from its active orientation, offers a distinct

advantage in terms of selectivity compared to type I inhibitors that bind to the active "DFG-in"

conformation.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for

type II inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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